3E,5Z-Octadien-2-one
Description
Properties
CAS No. |
4173-41-5 |
|---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.182 |
Purity |
90% min. |
Synonyms |
3E,5Z-Octadien-2-one |
Origin of Product |
United States |
Natural Occurrence and Environmental Distribution
Presence in Plant Volatile Organic Compound (VOC) Emissions
The emission of (3E,5Z)-Octadien-2-one has been documented in several plant species, both cultivated and wild. It is a component of the complex blend of volatile compounds that plants release into the atmosphere, which play crucial roles in communication, defense, and other ecological interactions.
(3E,5Z)-Octadien-2-one has been identified as a volatile component in several cultivated plant species. In a study on the aroma of maté (Ilex paraguariensis), (3E,5Z)-octa-3,5-dien-2-one was detected using headspace solid-phase microextraction. thegoodscentscompany.com Research on a high-grade Chinese green tea beverage (Camellia sinensis) also identified numerous odor-active compounds, though (3E,5Z)-Octadien-2-one was not among the most prominent. researchgate.net The compound has a characteristic fatty, fruity, hay-like, and green herbal odor. thegoodscentscompany.com
Table 1: Detection of (3E,5Z)-Octadien-2-one in Cultivated Plant Species
Beyond cultivated plants, (3E,5Z)-Octadien-2-one has also been found in wild flora. For instance, studies on the African cycad genus Encephalartos have analyzed the volatile profiles of their cones. While a large number of compounds were identified, the research noted variations between species and even between male and female cones of the same species. researchgate.net Specifically, the volatile composition of Encephalartos villosus was characterized by high emissions of other unsaturated hydrocarbons like (3E)-1,3-octadiene and (3E,5Z)-1,3,5-octatriene. researchgate.net
Identification in Cultivated Species (e.g., Cucumis sativus, Eruca sativa, Camellia sinensis)
Association with Microbial Metabolites and Fermentation Systems
Microbial activity, particularly in fermentation, is another significant source of (3E,5Z)-Octadien-2-one. The metabolic processes of various microorganisms can produce a wide array of volatile compounds, including this specific ketone.
(3E,5Z)-Octadien-2-one has been identified in fermented teas. In a study comparing new mulberry leaf Fu brick tea with traditional Fu brick tea, (3E,5E)-octa-3,5-dien-2-one was one of seven volatile components with a high odor activity value (OAV), contributing to the floral, fruity, and green aroma attributes. mdpi.com The presence of this compound is often linked to the metabolic activities of the fungal communities present during fermentation. researchgate.net For example, in Fu brick tea, Aspergillus is a dominant fungal genus. researchgate.net
The production of (3E,5Z)-Octadien-2-one in fermented products is a direct result of the metabolic pathways of the resident microbiome. Fatty acid derivatives, for instance, can be produced through the action of microbial enzymes like lipoxygenase and hydroperoxide lyase. mdpi.com The specific composition of the fungal and bacterial communities in a fermentation starter culture will determine the resulting profile of volatile compounds. researchgate.net
Bioproduction in Fermented Beverages (e.g., Kombucha, Fu-Brick Tea)
Characterization in Algal Species and Aqueous Environments
(3E,5Z)-Octadien-2-one has also been reported in marine environments, particularly in association with algae. It is considered a lipid-derived oxylipin. Research on algal marine oils has investigated the synergistic effects of various odorants, including (E,Z)-3,5-octadien-2-one, which can contribute to fishy malodors. thegoodscentscompany.com The compound can be formed from the breakdown of carotenoids, such as β-carotene, in the presence of methyl linolenate. deakin.edu.au Furthermore, it has been identified as a volatile compound in the marine sponge Petrosia ficiformis. srce.hr In brown algae like Fucus serratus, a related compound, (3E, 5Z)-octa-1,3,5-triene, acts as a spermatozoid attractant. kyoto-u.ac.jp
Table 2: Characterization of (3E,5Z)-Octadien-2-one in Algal and Aqueous Environments
Biosynthesis and Metabolic Pathways
Proposed Enzymatic Pathways for (3E,5Z)-Octadien-2-one Formation
The biosynthesis of (3E,5Z)-Octadien-2-one is primarily initiated by enzymes that catalyze the oxidation of polyunsaturated fatty acids. Lipoxygenases (LOXs) are the main enzymes implicated in this process. mdpi.com These enzymes are widespread in animal and plant tissues and are crucial for initiating lipid peroxidation. mdpi.comvulcanchem.com
The proposed pathway begins with a LOX enzyme, such as a 13-lipoxygenase, abstracting a hydrogen atom from a polyunsaturated fatty acid. mdpi.comnih.gov This action forms a conjugated diene hydroperoxide, a highly reactive intermediate. mdpi.com Subsequent enzymatic or non-enzymatic reactions lead to the cleavage of this hydroperoxide, resulting in the formation of various smaller volatile compounds, including octadienones. Another potential pathway involves the dehydrogenation of secondary alcohol precursors by specific dehydrogenases, which would convert a hydroxyl group to the ketone group found in the final compound. researchgate.net
| Proposed Enzyme | Action | Precursor Type |
| Lipoxygenase (LOX) | Initiates oxidation by abstracting hydrogen, leading to hydroperoxide formation. mdpi.com | Polyunsaturated Fatty Acids |
| Dehydrogenase | Converts secondary alcohols to ketones. researchgate.net | Secondary Alcohols |
Role of Lipid Oxidation and Carotenoid Degradation in Biogenesis
The biogenesis of (3E,5Z)-Octadien-2-one is a clear indicator of oxidative degradation of lipids and carotenoids.
Lipid Oxidation: This compound is a recognized product of lipid peroxidation, the process where oxidants attack lipids containing carbon-carbon double bonds. cabidigitallibrary.org It is particularly associated with the oxidation of omega-3 polyunsaturated fatty acids, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). cabidigitallibrary.org The process is a hallmark of quality deterioration in lipid-rich foods, such as fish oil, where the interaction of lipid oxidation products can lead to the formation of characteristic off-odors. researchgate.netcabidigitallibrary.org In plants, lipid peroxidation is a response to both biotic and abiotic stress, and it is predominantly confined to lipids within the plastids. nih.gov
Carotenoid Degradation: Beyond lipids, carotenoids also serve as a source for (3E,5Z)-Octadien-2-one. Carotenoids are pigments essential for photosynthesis and photoprotection, but they are susceptible to enzymatic and non-enzymatic oxidative cleavage. aocs.orgnih.gov This degradation produces a variety of smaller molecules known as apocarotenoids. aocs.org Research has indicated that (3E,5Z)-octa-3,5-dien-2-one can arise from the breakdown of carotenoids, where β-carotene serves as an initial precursor molecule. researchgate.net This link highlights the dual role of major cellular components as sources for this volatile ketone.
Precursor Utilization and Substrate Specificity in Biological Systems
The formation of (3E,5Z)-Octadien-2-one is dependent on the availability of specific precursor molecules within the biological system. The enzymes involved, particularly lipoxygenases, exhibit substrate specificity that dictates the profile of resulting volatile compounds.
From Carotenoids: For the carotenoid degradation pathway, methyl linolenate that contains β-carotene has been identified as a precursor for (3E,5Z)-octa-3,5-dien-2-one. researchgate.net This points to a complex interaction where both a fatty acid ester and a carotenoid are involved in the biogenesis.
The specificity of enzymes like lipoxygenases ensures that they act on fatty acids with particular structural features, initiating a cascade of reactions that can lead to the formation of (3E,5Z)-Octadien-2-one.
Isotopic Tracer Studies for Metabolic Flux Analysis (e.g., 13C-labeling)
To definitively map the metabolic origins and fate of compounds like (3E,5Z)-Octadien-2-one, scientists employ isotopic tracer studies. Metabolic Flux Analysis (MFA) using stable isotopes, such as Carbon-13 (¹³C), is a powerful technique for this purpose. 13cflux.net
In this method, a ¹³C-labeled version of a suspected precursor or the compound itself is introduced into a biological system. 13cflux.netvulcanchem.com The labeled carbon atoms act as a tag, allowing researchers to track their incorporation into various metabolites over time. vulcanchem.comnorthwestern.edu By analyzing the distribution of the ¹³C isotope in different molecules using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the flow of carbon through metabolic pathways (the "fluxome") can be quantitatively determined. 13cflux.netvulcanchem.com
Specifically, (3E,5Z)-Octadien-2-one-¹³C₂, a version of the molecule with two ¹³C atoms, serves as an ideal tracer. vulcanchem.comvulcanchem.com It can be administered to organisms such as plants or microbes to elucidate biosynthetic pathways, including those for fatty acids and terpenoids. vulcanchem.com For example, such studies can confirm its role as a biosynthetic intermediate by tracking the retention of the ¹³C label in downstream products. vulcanchem.com
| Study Type | Technique | Purpose | Key Findings |
| Metabolic Flux Analysis (MFA) | ¹³C-Labeling | To quantify the rates (fluxes) of metabolic pathways in vivo. 13cflux.net | Provides a detailed understanding of cellular metabolism under various conditions. 13cflux.net |
| Isotopic Tracer Study | Administration of (3E,5Z)-Octadien-2-one-¹³C₂ | To track the carbon backbone in biosynthetic pathways. vulcanchem.comvulcanchem.com | Enables real-time tracking of carbon incorporation into molecules like terpenoids and fatty acids; can confirm biosynthetic roles. vulcanchem.com |
| Detection Method | LC-MS / NMR Spectroscopy | To quantify isotopic enrichment in metabolites. vulcanchem.com | Provides precise data on the distribution and retention of the ¹³C label. vulcanchem.com |
Chemical Synthesis and Advanced Derivatization Strategies
Laboratory Methodologies for (3E,5Z)-Octadien-2-one Production
The creation of (3E,5Z)-octadien-2-one in a laboratory setting relies on precise, multi-step synthetic strategies designed to control the specific geometry of its double bonds.
Knoevenagel Condensation as a Key Synthetic Route
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis and serves as a key strategy for producing the backbone of (3E,5Z)-octadien-2-one. rsc.orgresearchgate.netbhu.ac.in This reaction typically involves the condensation of a carbonyl compound, such as an aldehyde, with a compound possessing an active methylene (B1212753) group, catalyzed by a weak base like an amine or its salt. rsc.orgbhu.ac.in
In the context of synthesizing the (3E,5Z)-alkadienyl system, a common approach involves the reaction of an (E)-2-alkenal with an active methylene compound like ethyl hydrogen malonate. researchgate.net This condensation, often carried out in a solvent like dimethyl sulfoxide (B87167) (DMSO) with a catalyst such as piperidinium (B107235) acetate (B1210297), yields a mixture of geometric isomers of alkadienoates. researchgate.net While this method produces the desired carbon skeleton, it necessitates further purification to isolate the specific (3E,5Z) isomer. researchgate.net The versatility of the Knoevenagel condensation allows for the synthesis of various derivatives by modifying the starting aldehyde and the active methylene component. mdpi.com
Table 1: Key Components in Knoevenagel Condensation for Alkadienyl System Synthesis
| Component | Example | Role in Synthesis |
|---|---|---|
| Aldehyde | (E)-2-Hexenal | Provides the initial part of the carbon backbone and the E-configured double bond. |
| Active Methylene Compound | Ethyl hydrogen malonate | Reacts with the aldehyde to extend the carbon chain and form the second double bond. |
| Solvent | Dimethyl sulfoxide (DMSO) | Provides the medium for the reaction. |
| Catalyst | Piperidinium acetate | Facilitates the condensation reaction as a weak base. |
Stereoselective Approaches to the (3E,5Z)-Alkadienyl System
Achieving the specific (3E,5Z) stereochemistry is a significant challenge in the synthesis of octadien-2-one. While reactions like the Knoevenagel condensation can produce the required carbon chain, they often result in a mixture of isomers, including (3E,5E) and (2E,4E) forms, alongside the desired (3E,5Z) product. researchgate.net
To overcome this, stereoselective methods are employed. The Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide, is a powerful tool for creating double bonds with a specific geometry. researchgate.net By carefully selecting the reaction conditions and the type of ylide (stabilized or non-stabilized), chemists can influence the stereochemical outcome to favor the formation of either the E or Z isomer. researchgate.net Another approach is a modified Doebner-Knoevenagel condensation, which has been used to stereoselectively form a 3E double bond in related systems. researchgate.net These methods are often part of a multi-step synthesis designed to build the molecule with the correct configuration at each double bond, minimizing the need for extensive isomer separation later. organic-chemistry.org
Synthesis of Isotopically Labeled (3E,5Z)-Octadien-2-one for Research
Isotopically labeled compounds are invaluable tools in research, particularly for metabolic pathway tracing and as internal standards in analytical chemistry. vulcanchem.com The synthesis of labeled (3E,5Z)-octadien-2-one, such as (3E,5Z)-Octadien-2-one-13C2, involves the incorporation of heavy isotopes like Carbon-13 (¹³C) or Deuterium (D) into the molecular structure. vulcanchem.comgoogle.com
Two primary strategies are used for this purpose:
Isotopic Precursor Incorporation : This method involves using a starting material that already contains the isotopic label. vulcanchem.com For example, the synthesis can begin with [¹³C₂]-acetylene or other ¹³C-labeled precursors. vulcanchem.comvulcanchem.com These labeled building blocks are then carried through the synthetic route, such as a Sonogashira coupling followed by stereoselective reduction and oxidation, to yield the final labeled product. vulcanchem.com
Post-Synthetic Isotopic Exchange : This less common method involves exchanging atoms on the fully formed molecule with their isotopes. vulcanchem.com However, this can require harsh conditions that may risk decomposing the sensitive conjugated diene system. vulcanchem.com
The resulting labeled (3E,5Z)-octadien-2-one can be used in studies to track its metabolic fate in organisms or to precisely quantify its presence in complex mixtures using techniques like mass spectrometry. vulcanchem.comvulcanchem.com
Techniques for Isomer Separation and Purification (e.g., Urea (B33335) Inclusion Complexation)
As synthetic methods often yield a mixture of geometric isomers, effective separation and purification techniques are critical to obtaining pure (3E,5Z)-octadien-2-one. researchgate.net
A particularly effective and inexpensive method for separating diene isomers on a large scale is urea inclusion complexation . researchgate.net This technique relies on the ability of urea molecules to form crystalline channel-like structures in the presence of certain guest molecules. The geometry of the guest molecule determines whether it can fit within these channels. In the case of alkadienoate isomer mixtures, the linear (E,E) isomers are selectively encaged within the urea channels, forming a solid complex. researchgate.net The more bent (3E,5Z) isomer does not fit as readily and remains in the liquid filtrate. researchgate.net This allows for a convenient separation; the solid urea complex containing the unwanted isomers is filtered off, and the desired (3E,5Z) isomer is recovered from the filtrate in high purity. researchgate.net
Besides urea inclusion, standard laboratory techniques such as column chromatography are also employed for purification, separating compounds based on their differential adsorption to a stationary phase. researchgate.netvulcanchem.com
Table 2: Isomer Separation via Urea Inclusion Complexation
| Isomer | Shape | Interaction with Urea Channel | Separation Result |
|---|---|---|---|
| (E,E)-alkadienoates | More linear | Fits well, selectively encaged | Forms solid complex, removed by filtration |
| (3E,5Z)-alkadienoates | More bent | Does not fit well | Remains in the liquid filtrate, allowing recovery |
Development of Analogs and Structural Derivatives for Mechanistic Studies
To understand the mechanisms of action and structure-activity relationships of (3E,5Z)-octadien-2-one, researchers synthesize a variety of analogs and structural derivatives. sioc-journal.cnresearchgate.net By systematically modifying the structure of the parent compound, scientists can probe which parts of the molecule are essential for its activity.
These modifications can include:
Altering the carbon chain: The length of the alkyl chain can be shortened or lengthened to study how size and lipophilicity affect function.
Modifying functional groups: The ketone group could be reduced to an alcohol (like 3,5-octadien-2-ol) or replaced with other functionalities to investigate the role of the carbonyl group in chemical reactivity or biological interactions.
Introducing new substituents: Adding groups to different positions on the carbon backbone can provide insights into steric and electronic requirements for its activity.
Replacing parts of the structure with bioisosteres: For example, replacing an unstable part of a molecule, like a conjugated double bond system, with a more stable ring structure like a 1,2,3-thiadiazole (B1210528) has been used in the development of analogs for other compounds to improve stability while retaining biological activity. sioc-journal.cn
These derivatives serve as crucial tools in mechanistic studies, helping to elucidate reaction pathways and identify the specific molecular features responsible for the compound's properties. ethz.ch
Ecological and Interspecies Biological Significance
Role in Insect Chemical Communication (Semiochemistry)
(3E,5Z)-Octadien-2-one has been identified as a key component in the chemical language of various insect species. Its role as a semiochemical, a chemical substance that carries a message, is pivotal for behaviors essential to survival and reproduction.
Identification as Constituents of Insect Sex Pheromones (e.g., Lepidoptera, Coleoptera)
While research has identified numerous compounds in the sex pheromones of Lepidoptera (moths and butterflies) and Coleoptera (beetles), the specific isomer (3E,5Z)-octadien-2-one is part of a broader family of alkadienyl compounds that are known constituents of these pheromones. researchgate.net For instance, related compounds like (3E,5Z)-3,5-dodecadienyl acetate (B1210297) and (3E,5Z)-3,5-tetradecadienyl acetate are major components of the sex pheromones of the leaf-roller moth Phtheochroa cranaodes and the moth Recurvaria leucatella, respectively. researchgate.net Furthermore, (3E,5Z)-3,5-tetradecadienoic acid serves as the sex attractant for the black carpet beetle, Attagenus megatoma. researchgate.net The structural similarity suggests the importance of the 3E,5Z-alkadienyl system in the chemical communication of these insects.
Involvement in Aggregation Pheromone Blends (e.g., Cimex lectularius)
(3E,5Z)-Octadien-2-one has been identified as a component of the aggregation pheromone of the common bed bug, Cimex lectularius. researchgate.netnih.gov Volatile chemicals collected from papers exposed to bed bugs, which are known to encourage aggregation, were found to contain (3E,5E)-octadien-2-one (a closely related isomer). researchgate.netnih.gov This compound was part of a complex blend of 18 chemicals identified through gas chromatography-mass spectrometry. nih.gov When a synthetic blend of these 18 compounds was tested, it proved to be attractive to bed bugs, suggesting that (3E,5E)-octadien-2-one, in conjunction with other compounds, is essential for the aggregation behavior of this public health pest. nih.gov
Electroantennographic and Behavioral Responses in Arthropods
Studies have demonstrated that (3E,5Z)-octadien-2-one and its isomers elicit physiological and behavioral responses in various arthropods. In the common bed bug, Cimex lectularius, coupled gas chromatography-electroantennography (GC-EAG) revealed that (3E,5E)-octadien-2-one is electrophysiologically active, meaning it can be detected by the insect's antennae. researchgate.netnih.gov Behavioral assays confirmed that a synthetic blend containing this compound was attractive to bed bugs. nih.gov In another example, the beetle Oryzaephilus mercator showed attraction to (3E,5E)-octadien-2-one in olfactometer tests. researchgate.net Furthermore, research on the cycad Encephalartos villosus and its pollinating beetles revealed that the related compound (3E,5Z)-1,3,5-octatriene elicited electrophysiological responses in the beetles. nih.gov
Function in Plant-Herbivore Interactions
Plants are not passive victims of herbivory. They have evolved complex defense mechanisms, including the release of volatile organic compounds (VOCs) that can repel herbivores or attract their natural enemies. (3E,5Z)-Octadien-2-one has been implicated in these chemical dialogues.
Herbivory-Induced Volatile Emission and Plant Defense Signaling
When attacked by herbivores, many plants release a specific blend of VOCs, known as herbivore-induced plant volatiles (HIPVs). embrapa.brunipd.itnih.gov Research on rice plants (Oryza sativa) has shown that feeding by the stink bug Tibraca limbativentris induces the release of several volatile compounds, including (E,E)-3,5-octadien-2-one, in greater amounts than from undamaged plants. embrapa.brcambridge.org This change in the plant's volatile profile serves as a form of indirect defense, signaling the presence of herbivores to their predators and parasitoids. nih.govusp.br The emission of such compounds is a critical component of the plant's defense strategy against insect pests. unipd.itnih.gov
Influence on Insect Chemotaxis and Host Location
The release of (3E,5Z)-octadien-2-one and related compounds by plants can significantly influence the behavior of insects. These chemical cues play a crucial role in how insects locate host plants. embrapa.br For instance, the blend of volatiles released by damaged rice plants, which includes (E,E)-3,5-octadien-2-one, can affect the chemotaxis (movement in response to a chemical stimulus) of the herbivore Tibraca limbativentris. embrapa.brcambridge.org Interestingly, female T. limbativentris were found to be more attracted to the volatiles from undamaged plants compared to those from damaged plants, suggesting a potential repellent or deterrent effect of the induced compounds. embrapa.brcambridge.org This demonstrates how plants can manipulate insect behavior to their advantage through the strategic release of chemical signals.
Contribution to Pollinator Olfactory Responses and Plant Reproduction
While direct evidence linking (3E,5Z)-Octadien-2-one to classical floral pollination is still emerging, research has firmly established that this compound and its isomers are potent semiochemicals, eliciting significant olfactory and behavioral responses in various insects. These interactions, often related to plant defense or feeding cues, are a critical aspect of plant-insect dynamics and can influence plant health and reproduction.
A notable example involves the isomers of 3,5-octadien-2-one and their effect on corn rootworm beetles (Diabrotica species). A study analyzing the volatile compounds from buffalo gourd root powder identified both (E,E)-3,5-octadien-2-one and (E,Z)-3,5-octadien-2-one as electrophysiologically active. researchgate.net Coupled gas chromatography–electroantennography (GC-EAG) analyses confirmed that these ketones elicited responses from the antennae of female northern, southern, and western corn rootworms. researchgate.net In subsequent field tests, the synthetic (E,E) isomer was found to be attractive to northern corn rootworm adults. researchgate.net However, the role of these compounds can be complex; in a different study, a mixture containing (E,E)-3,5-octadien-2-one was found to significantly reduce the capture of corn rootworms on traps baited with a standard lure, suggesting a possible repellent or interference effect in certain contexts. researchgate.net The Pherobase, a database of semiochemicals, lists (E,E)-3,5-octadien-2-one as an allomone for the northern corn rootworm, Diabrotica barberi, a substance that benefits the emitter by modifying the behavior of the receiver. pherobase.com
Beyond the context of rootworm beetles, (3E,5E)-octadien-2-one has been identified as one of several electrophysiologically active compounds for bed bugs, found in the volatile extracts of their refuge substrates. nih.gov This highlights its role as a semiochemical in insect communication, though not in a pollination context.
Interestingly, a structurally similar but distinct compound, (3E,5Z)-1,3,5-octatriene, plays a crucial role in a classic pollination mutualism. In the African cycad Encephalartos villosus, this unsaturated hydrocarbon is a key component of the cone's scent profile in northern populations of the plant. royalsocietypublishing.org It elicits strong electrophysiological responses in its beetle pollinators, including Porthetes sp. and an undescribed species of Erotylidae, and has been shown to be a powerful attractant, guiding the insects to their brood sites and effecting pollination. royalsocietypublishing.org This geographical divergence in scent, with southern plant populations using different compounds, points to coevolution between the plant's volatile signals and the pollinator's olfactory preferences. royalsocietypublishing.org While this finding concerns an octatriene and not the octadienone, it underscores the importance of C8 volatile compounds in mediating specific plant-pollinator interactions.
Table 1: Documented Olfactory Responses of Insects to 3,5-Octadien-2-one Isomers and a Related Compound
| Compound | Insect Species | Plant/Source | Observed Response | Reference |
|---|---|---|---|---|
| (E,E)-3,5-octadien-2-one & (E,Z)-3,5-octadien-2-one | Corn Rootworms (Diabrotica spp.) | Buffalo Gourd (Cucurbita foetidissima) Root Powder | Electrophysiological (EAG) activity on antennae. researchgate.net | researchgate.net |
| (E,E)-3,5-octadien-2-one | Northern Corn Rootworm (Diabrotica barberi) | Synthetic | Attraction in field tests. researchgate.net | researchgate.net |
| (E,E)-3,5-octadien-2-one | Bed Bug (Cimex lectularius) | Bed bug refuge substrate extract | Electrophysiological (EAG) activity on antennae. nih.gov | nih.gov |
| (3E,5Z)-1,3,5-octatriene | Porthetes sp., Erotylidae sp. nov. (Beetle Pollinators) | Cycad (Encephalartos villosus) Cones | Electrophysiological (EAG) activity and attraction. royalsocietypublishing.org | royalsocietypublishing.org |
Biological Activity in Non-Animal Models (e.g., Antioxidant Research in Algae and Plant Materials)
(3E,5Z)-Octadien-2-one is a naturally occurring volatile organic compound that arises from the oxidation of fatty acids in various organisms, including algae and plants. Its presence is often noted in studies investigating the chemical profiles and bioactive properties of these materials.
In marine algae, (3E,5Z)-octadien-2-one has been identified as a degradation product of n-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). researchgate.net Research has shown that this ketone, which on its own can have a 'fatty' or 'earthy' odor, acts in synergy with another lipid oxidation product, heptanal, to produce the characteristic 'fish-like' off-odors in algal marine oils. researchgate.net It has also been listed as a characteristic volatile ketone for microalgae species such as Nannochloropsis and Tetraselmis, where it is associated with lipid oxidation. royalsocietypublishing.org
The compound has been identified in a variety of plant materials, often in studies assessing their antioxidant potential. For instance, (3E,5E)‐3,5‐octadien‐2‐one was found to be a major volatile component in the extract of one of four medicinal plants studied for their bioactive potential, which included Artemisia scoparia and Solanum nigrum; the extracts of these plants demonstrated high antioxidant activity in laboratory tests. dntb.gov.ua Similarly, 3,5-Octadien-2-one was reported as a constituent in the extracts of Matthiola fruticulosa, a plant endemic to Sicily, which also showed notable antioxidant properties in DPPH and reducing power assays.
Table 2: Identification of 3,5-Octadien-2-one and Its Isomers in Algae and Plant Materials
| Compound Isomer | Source Organism | Context of Study / Associated Finding | Reference |
|---|---|---|---|
| (3E,5Z)-Octadien-2-one | Marine Algae | Lipid oxidation product contributing to 'fish-like' off-odors in synergy with heptanal. researchgate.net | researchgate.net |
| (3E,5E)-3,5-Octadien-2-one | Microalgae (Nannochloropsis, Tetraselmis) | Identified as a discriminant volatile marker associated with lipid oxidation. royalsocietypublishing.org | royalsocietypublishing.org |
| (3E,5E)‐3,5‐Octadien‐2‐one | Medicinal Plant Extract (e.g., from Artemisia scoparia) | Identified as a major compound in an extract with demonstrated antioxidant properties. dntb.gov.ua | dntb.gov.ua |
| 3,5-Octadien-2-one | Matthiola fruticulosa | Identified in plant extract that possessed antioxidant ability. | |
| trans,trans-3,5-Octadien-2-one | Camellia nitidissima (Leaf Essential Oil) | Component of essential oil with moderate antioxidant activity. nih.gov | nih.gov |
| 3,5-Octadien-2-one | Dong Ding Oolong Tea (Camellia sinensis) | Identified as a key aroma compound with a high odor activity value (OAV). mdpi.com | mdpi.com |
| 3,5-Octadien-2-one | Cherry (Prunus avium) | Identified as a volatile aroma compound; study evaluated antioxidant capacity of the fruit. uchicago.edu | uchicago.edu |
Advanced Analytical Methodologies in Chemical Research
High-Resolution Spectroscopic Characterization
Spectroscopic techniques are indispensable for the detailed structural and electronic characterization of molecules like 3E,5Z-Octadien-2-one. These methods provide insights into the molecular framework, functional groups, and isotopic composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 13C-NMR for Isotopic Enrichment)
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 NMR (¹³C-NMR), is a powerful tool for determining the carbon skeleton of a molecule. In the context of 3E,5Z-Octadien-2-one, ¹³C-NMR provides detailed information about the specific positions of carbon atoms within the molecule. This is especially crucial when studying isotopically labeled variants, such as those enriched with ¹³C. vulcanchem.com
For instance, in studies involving ¹³C₂-labeled 3E,5Z-Octadien-2-one, ¹³C-NMR can confirm the exact locations of the isotopic enrichment, which are often strategically placed near the carbonyl group (C2 and C3) for use in tracer studies. vulcanchem.com Techniques like Distortionless Enhancement by Polarization Transfer (DEPT-135) can further differentiate between CH₃, CH₂, and CH groups, aiding in the complete assignment of the carbon signals. vulcanchem.com The analysis of ¹³C-NMR spectra has been instrumental in confirming the role of 3E,5Z-Octadien-2-one as a biosynthetic intermediate. In one case study, NMR analysis revealed a 92% retention of ¹³C in limonene (B3431351) derivatives after the administration of labeled 3E,5Z-Octadien-2-one, providing clear evidence of its precursor role. vulcanchem.com
Mass Spectrometry (MS) in Compound Identification and Quantification (e.g., GC-MS, GC × GC-TOF-MS)
Mass Spectrometry (MS) is a cornerstone technique for the identification and quantification of 3E,5Z-Octadien-2-one, especially when coupled with Gas Chromatography (GC). The combined technique, GC-MS, allows for the separation of volatile compounds in a mixture followed by their detection and identification based on their mass-to-charge ratio. nih.gov The electron ionization (EI) mass spectrum of 3,5-Octadien-2-one is available in databases like the NIST Chemistry WebBook, providing a reference for its identification. nist.govnist.govnist.gov
The use of isotopically labeled 3E,5Z-Octadien-2-one enhances the resolution in MS analyses, allowing for precise identification of the compound and its fragments in complex matrices. vulcanchem.com Advanced techniques like comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC × GC-TOF-MS) have been employed to identify 3E,5Z-Octadien-2-one in intricate samples such as Dong Ding oolong tea. mdpi.com This powerful methodology provides enhanced separation and sensitivity, which is critical for detecting trace-level compounds. In one study, GC×GC–qMS (quadrupole mass spectrometer) was used to identify compounds in maté, with (3E,5Z)-octadien-2-one being one of the identified compounds. shimadzu.com
Table 1: GC-MS Parameters for the Analysis of Volatile Compounds
| Parameter | Value | Reference |
| Ion Source | Electron Ionization (EI) | nih.gov |
| Ionization Energy | 70 eV | nih.gov |
| Interface Temperature | 260°C | nih.gov |
| Ion Source Temperature | 230°C | nih.gov |
| Mass Range | 30–540 amu | nih.gov |
| Solvent Delay | 3.0 min | nih.gov |
| Scan Mode | Full Scan | nih.gov |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In 3E,5Z-Octadien-2-one, the most prominent feature in its IR spectrum is the carbonyl (C=O) stretch of the ketone group, which typically appears around 1700 cm⁻¹. vulcanchem.com This characteristic absorption band provides clear evidence for the presence of the ketone functionality. The conjugated diene system of the molecule also gives rise to specific C=C stretching vibrations in the IR spectrum. vulcanchem.com An IR spectrum for 5-methyl-3,5-octadien-2-one has been documented. google.com
Chromatographic Separation Techniques for Complex Mixtures
Chromatographic techniques are essential for isolating 3E,5Z-Octadien-2-one from complex mixtures, a necessary step for its accurate quantification and further characterization.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)
Gas Chromatography (GC) is the primary method for separating volatile compounds like 3E,5Z-Octadien-2-one from various matrices. vulcanchem.com The NIST Chemistry WebBook provides gas chromatography data for this compound and its isomers. nist.govnist.govnist.govnist.gov The choice of the GC column and temperature program is critical for achieving good separation. For instance, in the analysis of tea tree oil, a specific oven program was used to separate numerous compounds, including those that might co-elute with 3E,5Z-Octadien-2-one in a standard analysis. shimadzu.com
High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that can be applied to the analysis of 3E,5Z-Octadien-2-one, particularly for its purification during synthesis. vulcanchem.com HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. libretexts.org In industrial production, techniques like simulated moving bed (SMB) chromatography, a form of HPLC, are used to ensure high purity of the final product. vulcanchem.com Column chromatography, a basic form of liquid chromatography, is also employed for purification in laboratory-scale synthesis. vulcanchem.comresearchgate.net
Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Profiling
Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that is widely used for the extraction and pre-concentration of volatile and semi-volatile organic compounds from a sample's headspace before their analysis by GC. This method has been successfully applied to isolate 3E,5Z-Octadien-2-one from various complex matrices, including food and plant samples. mdpi.com
The efficiency of HS-SPME depends on several factors, including the type of fiber coating, extraction temperature, and time. For the analysis of maté, a DVB-CAR-PDMS fiber was found to be effective for trapping volatile compounds, with optimal conditions being an extraction temperature of 80°C for 60 minutes. In the study of Pu-erh tea, a 50/30 μm DVB/CAR/PDMS fiber was used at 80°C for 40 minutes to extract volatile compounds, including 3,5-octadiene-2-ketone. nih.gov
Table 2: HS-SPME Parameters for Volatile Compound Extraction
| Parameter | Value | Reference |
| Fiber Type | 50/30 μm DVB/CAR/PDMS | nih.gov |
| Extraction Temperature | 80°C | nih.gov |
| Extraction Time | 40 min | nih.gov |
| Sample Amount | 0.5 g tea powder | nih.gov |
| Internal Standard | 10 μL decanoic acid ethyl ester (0.2 mg/mL) | nih.gov |
Coupled Techniques: Gas Chromatography-Olfactometry (GC-O) and GC-Electroantennographic Detection (GC-EAD)
Coupled techniques that combine the separation power of gas chromatography (GC) with a biological detector offer unparalleled insight into the sensory or physiological activity of volatile compounds. Among these, Gas Chromatography-Olfactometry (GC-O) and Gas Chromatography-Electroantennographic Detection (GC-EAD) are pivotal in the study of aroma and semiochemicals, respectively.
Gas Chromatography-Olfactometry (GC-O) is a powerful analytical method that identifies odor-active compounds in a sample. science.gov It achieves this by splitting the effluent from the GC column into two paths: one leading to a conventional detector (like a mass spectrometer or flame ionization detector) and the other to a sniffing port where a trained panelist can assess the odor of the eluting compounds. science.govsun.ac.za This dual detection allows for the direct correlation of a specific chemical compound with its perceived aroma.
GC-Electroantennographic Detection (GC-EAD) is a highly sensitive technique used in chemical ecology to identify electrophysiologically active compounds for insects. science.govpeerj.com In GC-EAD, the GC effluent is passed over an isolated insect antenna, and the electrical response (depolarization) of the antenna to an eluting compound is recorded as an electroantennogram (EAG). science.govmdpi.com This allows researchers to screen complex mixtures of volatile organic compounds and pinpoint the specific molecules that an insect can detect. peerj.comfrontiersin.org
While much of the GC-EAD research has focused on the (3E,5E) isomer of octadien-2-one as a semiochemical for insects like the bed bug (Cimex lectularius), the (3E,5Z) isomer is also of interest in insect chemical ecology. Although specific, detailed GC-EAD findings for (3E,5Z)-Octadien-2-one are less commonly documented in the available literature, the methodology remains a primary tool for investigating the ecological roles of such compounds. The general principle involves comparing the EAG response to the signal from a simultaneous chemical detector (e.g., FID or MS) to identify which volatile compounds in a natural extract trigger a neural response in the insect's antenna. frontiersin.org
The table below summarizes findings from studies utilizing these coupled techniques for isomers of octadien-2-one.
| Technique | Isomer Studied | Matrix/Organism | Research Finding |
| GC-O | 3,5-octadien-2-one | Dong Ding Oolong Tea | Identified as a key floral and fruity aroma compound. mdpi.comresearchgate.net |
| GC-O | (E,Z)-3,5-octadien-2-one | Marine Oils | Implicated as a contributor to fishy off-flavors. |
| GC-EAD | (3E,5E)-octadien-2-one | Bed Bug (Cimex lectularius) | Identified as an electrophysiologically active semiochemical. |
Application of Stable Isotopes in Quantitative Analysis and Pathway Elucidation
The use of stable isotopes represents a cornerstone of modern analytical chemistry, providing precise methods for both the quantification of compounds and the elucidation of their biosynthetic pathways.
Stable Isotope Dilution Analysis (SIDA) is considered a gold-standard method for the accurate quantification of chemical compounds in complex matrices. researchgate.net The technique involves adding a known amount of an isotopically labeled version of the target analyte (e.g., containing ¹³C or ²H) to a sample. researchgate.netmdpi.com This labeled compound serves as an internal standard that behaves almost identically to the unlabeled analyte during extraction, purification, and analysis. researchgate.net By measuring the ratio of the natural (unlabeled) to the labeled compound, typically using mass spectrometry, precise quantification can be achieved, as any sample loss during workup affects both the analyte and the internal standard equally. researchgate.net While SIDA is a powerful quantitative tool, its application is dependent on the availability of the required isotopically labeled standards. researchgate.net
In the context of pathway elucidation, stable isotope labeling is used to trace the metabolic fate of precursor molecules. mdpi.com A substrate labeled with a stable isotope (a tracer) is introduced into a biological system, such as a plant or microorganism. mdpi.comvulcanchem.com After a period of incubation, the metabolites are extracted and analyzed by mass spectrometry or NMR to determine the position and extent of isotope incorporation into the product molecules. vulcanchem.com This information provides direct evidence of the metabolic conversions that have occurred, allowing researchers to map out biosynthetic routes. ebi.ac.uk For instance, feeding a plant with a ¹³C-labeled fatty acid and subsequently detecting the ¹³C label in (3E,5Z)-Octadien-2-one would provide strong evidence that the fatty acid is a precursor in its biosynthesis. mdpi.comnih.gov
For (3E,5Z)-Octadien-2-one, isotopically labeled analogues such as (3E,5Z)-Octadien-2-one-¹³C₂ are commercially available. vulcanchem.comvulcanchem.commedchemexpress.com These labeled compounds are designed specifically for use in metabolic research. vulcanchem.com The ¹³C atoms are typically placed in stable positions within the molecule to facilitate tracking through biosynthetic pathways. vulcanchem.com While the tools for such investigations are available, detailed studies elucidating the complete biosynthetic pathway of (3E,5Z)-Octadien-2-one using stable isotope tracers are not extensively reported in the surveyed literature. However, the availability of its labeled form paves the way for future research to precisely map its formation in various organisms. vulcanchem.com
The table below outlines the principles of stable isotope application in chemical research.
| Application | Principle | Relevance to (3E,5Z)-Octadien-2-one |
| Quantitative Analysis (SIDA) | A known quantity of an isotopically labeled version of the analyte is added to the sample as an internal standard. The ratio of the native analyte to the labeled standard is measured by mass spectrometry for precise quantification. researchgate.net | Enables accurate measurement of (3E,5Z)-Octadien-2-one concentrations in various matrices, provided a labeled standard is used. |
| Pathway Elucidation | A labeled precursor is introduced into a biological system. The incorporation and position of the isotope in the resulting product molecule are analyzed to trace the metabolic pathway. mdpi.comvulcanchem.comebi.ac.uk | The availability of (3E,5Z)-Octadien-2-one-¹³C₂ allows for tracer studies to determine its biosynthetic precursors (e.g., fatty acids) in plants and microorganisms. vulcanchem.com |
Chemical Reactivity and Mechanistic Investigations
Studies on the Reactivity of the Enone Functional Group
The reactivity of (3E,5Z)-octadien-2-one is largely governed by its enone functional group. Enones are known for their susceptibility to nucleophilic addition and their participation in cycloaddition reactions. ontosight.ai The conjugated system, which includes the C=C double bonds and the C=O group, allows for resonance stabilization. This conjugation influences its reactivity in processes like cycloadditions and electrophilic attacks. vulcanchem.com The ketone group itself can act as an electrophile, particularly at the carbonyl carbon, while the conjugated diene system facilitates electrophilic addition reactions. evitachem.com This dual reactivity makes it a versatile compound in various chemical transformations. evitachem.com
The general reactivity of α,β-unsaturated carbonyl compounds like enones involves susceptibility to attack by nucleophiles at the β-carbon, a pattern known as vinylogous reactivity. ebi.ac.uk This is in addition to the electrophilic nature of the carbonyl carbon itself. tib.eu
Isomerization Dynamics and Stereochemical Stability under Various Conditions
(3E,5Z)-Octadien-2-one is one of several stereoisomers of 3,5-octadien-2-one. The "3E,5Z" designation specifies the geometry around the two double bonds. The potential for isomerization, the conversion from one stereoisomer to another (e.g., cis-trans isomerization), is an important aspect of its chemistry. chegg.com
The stability of these isomers can be influenced by various conditions. For instance, (3E,5Z)-octadien-2-one is noted to be sensitive to UV light and oxidation, suggesting that these conditions could potentially drive isomerization or degradation. vulcanchem.com For this reason, it requires storage under an inert gas at low temperatures (-20°C) to maintain its stereochemical integrity. vulcanchem.com The conversion between cis and trans isomers around the double bonds is generally restricted at room temperature but can be induced by energy input, such as heat or light. chegg.com
Degradation Pathways and Chemical Transformations in Biological and Environmental Matrices
In biological and environmental settings, (3E,5Z)-octadien-2-one can undergo various transformations. It is a known lipid oxidation product, particularly from the autoxidation of eicosapentaenoic acid (EPA), an omega-3 fatty acid. researchgate.netresearchgate.net This degradation process is a key source of this compound in matrices like fish oils, where it contributes to the flavor and aroma profile. researchgate.net
The degradation of lipids into secondary reaction products like aldehydes and ketones is a common pathway. researchgate.net In the context of food chemistry, the concentration of 3,5-octadien-2-one can fluctuate. For example, in some agricultural products, its concentration changes during oxidation processes. It has been detected in various foods, including asparagus, oysters, and cauliflowers. foodb.ca
In Dong Ding Oolong tea, 3,5-octadien-2-one is considered a key aroma compound. mdpi.com Its formation can be influenced by processing steps like roasting; however, due to its relatively low boiling point, it may also evaporate at high temperatures. mdpi.com The compound can also be formed during the ultrasonication of brewer's spent grain.
A notable transformation in biological systems is its contribution to the "fishy" malodor in marine oils. Research has indicated a synergistic effect between (3E,5Z)-octadien-2-one and heptanal, where their combination produces the characteristic fishy odor, even though neither compound is described as fishy on its own. researchgate.net
Nucleophilic Addition Reactions and Electrophilic Properties
The electrophilic nature of (3E,5Z)-octadien-2-one is a cornerstone of its reactivity. The α,β-unsaturated ketone structure presents two primary sites for nucleophilic attack: the carbonyl carbon and the β-carbon of the alkene. ebi.ac.uktib.eu
Nucleophilic addition to the carbonyl group is a fundamental reaction for aldehydes and ketones. libretexts.org This reaction can be catalyzed by either acid or base. libretexts.org In an acid-catalyzed reaction, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to attack by a neutral nucleophile. libretexts.org In a base-promoted reaction, a more reactive, negatively charged nucleophile directly attacks the electrophilic carbonyl carbon. libretexts.org These reactions typically result in the formation of a tetrahedral intermediate. libretexts.org
The presence of the conjugated double bond in enones like (3E,5Z)-octadien-2-one allows for 1,4-addition (or conjugate addition), where the nucleophile adds to the β-carbon. This is a characteristic reaction of α,β-unsaturated carbonyls. tib.eu The electrophilic character is distributed across the conjugated system, making the β-position susceptible to attack. ebi.ac.uktib.eu This reactivity is exploited in various synthetic organic reactions. ontosight.ai
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for understanding the intrinsic properties of a molecule. austinpublishinggroup.comchemrxiv.org These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, providing valuable insights into its geometry and reactivity. austinpublishinggroup.com For 3E,5Z-Octadien-2-one, DFT methods such as B3LYP with an appropriate basis set (e.g., 6-31G or higher) can be used to optimize the molecular geometry and calculate various electronic properties. austinpublishinggroup.comresearchgate.net
The optimized geometry corresponds to the lowest energy arrangement of the atoms, while calculations of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for predicting chemical reactivity. austinpublishinggroup.comresearchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity.
Table 1: Computed Molecular Properties of (3E,5Z)-Octa-3,5-dien-2-one
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₂O | nih.gov |
| Molecular Weight | 124.18 g/mol | nih.gov |
| IUPAC Name | (3E,5Z)-octa-3,5-dien-2-one | nih.gov |
| XLogP3 | 1.8 | nih.gov |
| Hydrogen Bond Donor Count | 0 | nih.gov |
| Hydrogen Bond Acceptor Count | 1 | nih.gov |
| Rotatable Bond Count | 3 | nih.gov |
Conformational Analysis of Dienone Systems
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For a conjugated dienone system like 3E,5Z-Octadien-2-one, the presence of double bonds restricts rotation, but flexibility still exists around the single bonds (e.g., C2-C3 and the bond connecting the ethyl group).
Computational Modeling of Chemical Reactions and Pathways
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. numberanalytics.comacs.org By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and products, and calculate activation energies and reaction enthalpies. numberanalytics.comijrar.org This provides a detailed picture of the reaction pathway.
For dienones, several important reaction types have been studied computationally:
Dienone-Phenol Rearrangement : This is a classic acid-catalyzed isomerization where a cyclohexadienone rearranges to form a phenol, driven by the formation of an aromatic ring. ijrar.org Although 3E,5Z-Octadien-2-one is an acyclic dienone, computational studies on cyclic analogues provide insight into the fundamental steps, such as protonation, the 1,2-shift of a substituent, and deprotonation to form the final product. ijrar.orgresearchgate.net Theoretical calculations can determine the relative migratory aptitudes of different groups and the geometries of the transition states. ijrar.org
Table 2: Calculated Enthalpy Changes for the 1,2-Migration Step in a Model Dienone-Phenol Rearrangement
| Migrating Group (R) | Reaction Enthalpy (ΔHr) in kcal/mol |
|---|---|
| H | 13.73 |
| Me | 14.23 |
| Et | 14.04 |
| Pri | 14.11 |
| But | -2.88 |
| Ph | 14.93 |
*Data adapted from a computational study on 4,4-disubstituted cyclohexa-2,5-dienones using AM1 level of theory. ijrar.org
Pericyclic Reactions : As a conjugated diene, 3E,5Z-Octadien-2-one can participate in pericyclic reactions, such as cycloadditions (e.g., the Diels-Alder reaction) and electrocyclic reactions. numberanalytics.comresearchgate.net Computational studies are essential for understanding these processes. numberanalytics.com They can predict whether a reaction will proceed through a concerted (single transition state) or stepwise mechanism. researchgate.net For example, a molecular electron density theory study on the [3+2] cycloaddition of a different 2,4-dienone successfully predicted the regioselectivity and diastereoselectivity of the reaction. researchgate.net Such computational approaches can be applied to predict the reactivity of 3E,5Z-Octadien-2-one with various dienophiles or its potential to undergo electrocyclic ring closure under thermal or photochemical conditions.
Applications and Future Directions in Academic Research
Utilization as a Model Compound in Organic Chemistry and Reaction Mechanism Studies
(3E,5Z)-Octadien-2-one serves as an exemplary model compound for investigating the reactivity and stereochemistry of enones. Its conjugated diene structure allows it to participate in a variety of chemical reactions, providing valuable insights into fundamental organic chemistry principles. The reactivity of this compound is typical of unsaturated ketones, making it susceptible to nucleophilic addition and a participant in cycloaddition reactions. ontosight.ai These characteristics are exploited for further functionalization and to study the intricacies of reaction mechanisms.
The study of its chemical reactions, such as oxidation, reduction, and substitution, helps researchers understand how similar compounds might behave under different conditions. For instance, the conjugated diene system's influence on the formation of stable intermediates and transition states is a key area of investigation. This makes (3E,5Z)-octadien-2-one a valuable tool for elucidating the mechanistic pathways of complex organic transformations.
Application as a Biochemical Probe for Metabolomic Research and Biological Pathway Tracing
In the field of metabolomics, isotopically labeled versions of (3E,5Z)-octadien-2-one, such as the 13C2 variant, are utilized as biochemical probes. vulcanchem.com These labeled compounds act as tracers, enabling researchers to monitor the incorporation of carbon into various biological molecules and track metabolic pathways. vulcanchem.com This is particularly useful in studies of plant volatile organic compound (VOC) emissions and in investigating enzymatic modifications in microbial metabolism. vulcanchem.com
The distinct mass signature provided by the isotopic labeling enhances the sensitivity and resolution of analytical techniques like mass spectrometry (MS) and gas chromatography (GC), aiding in the precise identification of the compound and its metabolites within complex biological mixtures. vulcanchem.com This capability allows for a detailed investigation of biological processes at the molecular level, making it a potential biomarker for the consumption of certain foods where it has been detected, such as asparagus, oysters, and cauliflowers. foodb.ca
Role as a Synthetic Intermediate for Biologically Active Molecules (e.g., Semiochemicals)
(3E,5Z)-Octadien-2-one and its derivatives are important synthetic intermediates in the preparation of various biologically active molecules, most notably semiochemicals. researchgate.net Semiochemicals are chemicals involved in the communication between organisms. Compounds with structures similar to (3E,5Z)-octadien-2-one are known to function as pheromones in certain insect species, influencing their behavior and communication. ontosight.ai
For example, the (3E,5Z)-alkadienyl system is a key structural feature in the sex pheromones of several insect species, including the black carpet beetle (Attagenus megatoma) and the leaf-roller moth (Phtheochroa cranaodes). researchgate.net The synthesis of these pheromones often involves the use of intermediates with the (3E,5Z)-dienone structure. researchgate.net This makes (3E,5Z)-octadien-2-one a valuable starting material for the development of species-specific pest management strategies that utilize pheromone-based lures. researchgate.net
Advanced Structure-Activity Relationship (SAR) Studies in Non-Human Biological Systems
Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. (3E,5Z)-Octadien-2-one and its analogs are subjects of such studies, particularly in non-human biological systems like insects. By systematically modifying the structure of the molecule—for instance, by altering the geometry of the double bonds or changing the functional groups—researchers can determine which structural features are essential for its activity as a semiochemical.
A study on the bed bug (Cimex lectularius) identified (3E,5E)-octadien-2-one as a component of a blend of semiochemicals that was attractive to the insects. nih.govresearchgate.net Further research, including quantitative structure-activity relationship (QSAR) studies, could elucidate the precise structural requirements for optimal biological activity, potentially leading to the design of more potent and selective attractants for pest control. researchgate.net
Future Research Opportunities in Unraveling Novel Biological Functions
While the role of (3E,5Z)-octadien-2-one and related compounds as insect semiochemicals is an active area of research, there are numerous opportunities to uncover novel biological functions. ontosight.ai Some octadienones have reported antimicrobial properties, suggesting potential applications in developing new antimicrobial agents. ontosight.ai The derivatives of the related compound 3,5-octadien-2-ol (B3386073) are also being investigated for potential antimicrobial and antioxidant properties. ontosight.ai
Future research could focus on screening (3E,5Z)-octadien-2-one and a library of its analogs against a wide range of biological targets to identify new therapeutic or agricultural applications. Exploring its interactions with various enzymes and receptors in different organisms could reveal previously unknown biological pathways and mechanisms of action.
Prospective for Advanced Biosynthetic Engineering and Sustainable Production Methodologies
The current synthesis of (3E,5Z)-octadien-2-one typically involves chemical routes that allow for the control of the double bond stereochemistry. ontosight.ai However, there is a growing interest in developing more sustainable production methods through biosynthetic engineering. This involves harnessing the power of microorganisms or enzymes to produce the compound from renewable feedstocks.
Future research in this area could focus on identifying the biosynthetic pathways responsible for the production of similar compounds in nature and then engineering these pathways into microbial hosts like yeast or bacteria for large-scale, sustainable production. Enzyme-assisted extraction from natural sources, such as fish by-products, is another area being explored for more environmentally friendly production. mdpi.com These advancements could provide a greener and more cost-effective source of (3E,5Z)-octadien-2-one for its various applications.
Interactive Data Table: Research Applications of 3E,5Z-Octadien-2-one
| Research Area | Specific Application | Key Findings/Significance | Relevant Techniques |
|---|---|---|---|
| Organic Chemistry | Model compound for reaction mechanism studies. | Elucidates reactivity of unsaturated ketones. ontosight.ai | NMR, IR, Mass Spectrometry |
| Metabolomics | Biochemical probe for pathway tracing. vulcanchem.com | Enables tracking of carbon flow in biological systems. vulcanchem.com | Isotope Labeling, GC-MS |
| Chemical Synthesis | Intermediate for semiochemicals. researchgate.net | Facilitates synthesis of insect pheromones for pest control. researchgate.net | Organic Synthesis, Chromatography |
| SAR Studies | Investigating structure-activity relationships in insects. researchgate.netnih.gov | Identifies key structural features for biological activity. researchgate.net | Electroantennography, Behavioral Assays |
| New Applications | Exploring novel biological functions. ontosight.ai | Potential for new antimicrobial agents. ontosight.ai | High-Throughput Screening |
Q & A
Basic: What experimental methodologies are critical for confirming the stereochemistry of 3E,5Z-Octadien-2-one?
Answer:
The stereochemistry of 3E,5Z-Octadien-2-one can be confirmed using a combination of 2D NMR techniques (e.g., NOESY or ROESY) to assess spatial proximity of protons and computational modeling (DFT or molecular mechanics) to predict coupling constants and compare them with experimental data . For crystalline samples, single-crystal X-ray diffraction using programs like SHELXL or OLEX2 provides unambiguous structural validation .
Advanced: How can researchers address contradictions in reported spectroscopic data (e.g., NMR chemical shifts) for 3E,5Z-Octadien-2-one across different studies?
Answer:
Discrepancies in NMR data may arise from solvent effects, impurities, or conformational flexibility. To resolve these:
- Standardize experimental conditions : Use deuterated solvents (e.g., CDCl₃) and report solvent-specific reference peaks.
- Cross-validate with computational NMR predictions : Tools like Gaussian or ACD/Labs simulate chemical shifts under defined conditions .
- Re-examine purity : Use HPLC or GC-MS to confirm sample homogeneity before analysis .
Basic: What synthetic routes are most reliable for obtaining high-purity 3E,5Z-Octadien-2-one?
Answer:
High-purity synthesis typically involves Wittig olefination or Horner-Wadsworth-Emmons reactions to control double-bond geometry. Key steps include:
- Stoichiometric control of reagents to minimize Z/E isomerization.
- Chromatographic purification (silica gel or preparative HPLC) to separate stereoisomers.
- In-line FTIR monitoring to track reaction progress and intermediate stability .
Advanced: How can Design of Experiments (DOE) optimize the yield of 3E,5Z-Octadien-2-one in multistep syntheses?
Answer:
DOE frameworks (e.g., factorial designs or response surface methodology) can identify critical variables (temperature, catalyst loading, solvent polarity). For example:
- Factor screening : Test catalyst types (e.g., Grubbs vs. Hoveyda) and solvent systems (THF vs. DCM).
- Response optimization : Use software like Minitab or JMP to model interactions between variables and maximize yield .
- Robustness testing : Validate optimal conditions under slight perturbations (e.g., ±5°C temperature variance) .
Basic: What analytical techniques are essential for assessing the stability of 3E,5Z-Octadien-2-one under varying storage conditions?
Answer:
- Accelerated stability studies : Use thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds .
- Light sensitivity testing : Expose samples to UV-Vis light and monitor degradation via UV spectroscopy.
- Long-term storage analysis : Track impurity profiles using GC-MS or LC-HRMS at intervals (e.g., 0, 6, 12 months) .
Advanced: How can hydrogen-bonding interactions in 3E,5Z-Octadien-2-one crystals be systematically analyzed to predict packing behavior?
Answer:
Apply graph set analysis (Etter’s formalism) to categorize hydrogen-bonding patterns in crystallographic data. Tools like Mercury or CrystalExplorer visualize networks and quantify interaction energies. For reproducibility:
- Deposit CIF files in databases (e.g., CCDC) with SHELXL-refinement parameters .
- Validate packing motifs against Cambridge Structural Database (CSD) entries to identify outliers .
Basic: What are the best practices for documenting experimental procedures to ensure reproducibility in synthesizing 3E,5Z-Octadien-2-one?
Answer:
- Detailed procedural logs : Include exact reagent grades, equipment calibration data, and environmental conditions (humidity, light exposure).
- Raw data archiving : Provide NMR/FID files, chromatograms, and crystallographic data in supplementary materials .
- Adhere to IUPAC guidelines : Use standardized nomenclature and report yields as isolated masses with purity percentages .
Advanced: How can machine learning models predict novel derivatives of 3E,5Z-Octadien-2-one with desired physicochemical properties?
Answer:
- Feature engineering : Train models on descriptors like logP, dipole moments, and HOMO-LUMO gaps from quantum chemistry calculations.
- Data curation : Use databases (Reaxys, SciFinder) to compile existing derivative data for training sets .
- Validation : Cross-check predictions with synthetic feasibility using retrosynthesis tools (e.g., ASKCOS or ChemAxon) .
Basic: How should researchers handle conflicting literature data on the biological activity of 3E,5Z-Octadien-2-one?
Answer:
- Meta-analysis : Compare assay conditions (cell lines, concentrations, controls) across studies to identify confounding variables.
- Replicate key experiments : Follow standardized protocols (e.g., OECD guidelines) with strict QC/QA measures .
- Statistical rigor : Apply ANOVA or t-tests to assess significance of reported bioactivity differences .
Advanced: What strategies mitigate racemization or isomerization during the functionalization of 3E,5Z-Octadien-2-one?
Answer:
- Low-temperature kinetics : Use cryogenic reactors (−78°C) to suppress thermal isomerization.
- Protecting group strategies : Install tert-butyldimethylsilyl (TBS) groups to stabilize reactive sites.
- In-situ monitoring : Employ Raman spectroscopy or inline NMR to detect real-time stereochemical changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
